molecular formula C24H17NO4S B2523737 N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide CAS No. 921135-30-0

N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide

Cat. No.: B2523737
CAS No.: 921135-30-0
M. Wt: 415.46
InChI Key: BKRJCODTTMMSPJ-UHFFFAOYSA-N
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Description

N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide is a complex organic compound belonging to the class of chromen-2-ones and benzofurans. This compound features a chromen-2-one core substituted with a benzofuran moiety and a thiophene-2-carboxamide group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the chromen-2-one core. This can be achieved through the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of acid catalysts

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chromen-2-one core can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the chromen-2-one or benzofuran moieties to yield corresponding reduced forms.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromen-2-one and benzofuran rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Reduced chromen-2-ones and benzofurans.

  • Substitution: Halogenated derivatives and substituted benzofurans.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of various derivatives, including Schiff bases, hydrazides, and thiosemicarbazides. These derivatives are valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biology: The biological applications of this compound are vast, with studies indicating its potential as an antimicrobial, antifungal, and anticancer agent. Its interaction with biological targets, such as enzymes and receptors, makes it a candidate for drug development.

Medicine: In medicine, N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide has shown promise in preclinical studies for treating various diseases. Its ability to modulate biological pathways and inhibit specific enzymes makes it a potential therapeutic agent.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis or disrupt membrane integrity. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

  • Coumarin Derivatives: Similar to coumarin-based compounds, this compound shares structural features and biological activities.

  • Benzofuran Derivatives: Other benzofuran derivatives exhibit comparable biological properties and applications.

  • Thiophene Derivatives: Thiophene-containing compounds are known for their antimicrobial and anticancer activities.

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO4S/c1-13-9-10-15-17(12-20(26)29-22(15)14(13)2)23-21(16-6-3-4-7-18(16)28-23)25-24(27)19-8-5-11-30-19/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRJCODTTMMSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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